REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([C:13](=[O:16])[CH2:14][CH3:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])(C)C>C(OCC)(=O)C.CCCCCC>[OH:4][C:5]1[CH:6]=[C:7]([C:13](=[O:16])[CH2:14][CH3:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2|
|
Name
|
ether
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1OC)C(CC)=O
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1OC)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |